5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of phenoxy, quinoline, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenoxy Intermediate: Starting with 3,4-dimethylphenol, it can be reacted with an appropriate halogenated quinoline derivative under basic conditions to form the phenoxy-quinoline intermediate.
Cyclization: The phenoxy-quinoline intermediate can then undergo cyclization with a suitable phthalic anhydride derivative to form the isoindole ring system.
Final Product Formation: The final step involves the reduction or oxidation of the intermediate to yield the desired this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or isoindole moieties.
Reduction: Reduction reactions could target the quinoline or isoindole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Could be used in studies of enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development: Investigated for potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenoxy-2-(quinolin-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the methyl groups on the phenoxy ring.
5-(3,4-Dimethylphenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione: Substitutes the quinoline moiety with a phenyl group.
Uniqueness
The presence of both the 3,4-dimethylphenoxy and quinoline moieties in 5-(3,4-DIMETHYLPHENOXY)-2-(QUINOLIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
5-(3,4-dimethylphenoxy)-2-quinolin-5-ylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c1-15-8-9-17(13-16(15)2)30-18-10-11-19-21(14-18)25(29)27(24(19)28)23-7-3-6-22-20(23)5-4-12-26-22/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKGPCVLROYFFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=N5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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